![molecular formula C20H16N2O3 B12896807 1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one CAS No. 825633-21-4](/img/structure/B12896807.png)
1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .
Métodos De Preparación
The synthesis of 1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the cyclocondensation of acetylenic ketones with hydrazines in ethanol, leading to the formation of pyrazole derivatives . Industrial production methods may involve the use of transition-metal catalysts and photoredox reactions to enhance yield and selectivity .
Análisis De Reacciones Químicas
1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Known for its tautomeric stability and reactivity.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits antiviral activity.
1-Phenyl-3-hydroxy-1,2,4-triazole: Used in the synthesis of various heterocyclic compounds.
The uniqueness of 1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
825633-21-4 |
|---|---|
Fórmula molecular |
C20H16N2O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-[4-(3-acetyl-1-phenylpyrazole-4-carbonyl)phenyl]ethanone |
InChI |
InChI=1S/C20H16N2O3/c1-13(23)15-8-10-16(11-9-15)20(25)18-12-22(21-19(18)14(2)24)17-6-4-3-5-7-17/h3-12H,1-2H3 |
Clave InChI |
RTWAOJNJXYQCEE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C(=O)C2=CN(N=C2C(=O)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


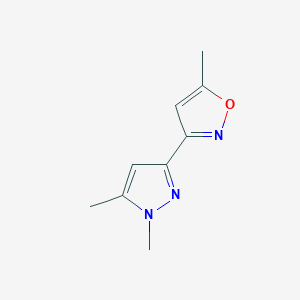
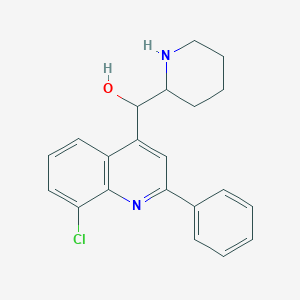

![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12896740.png)
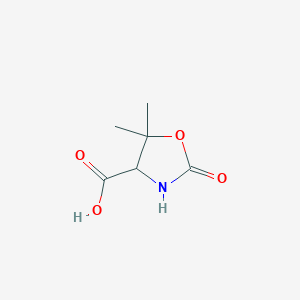
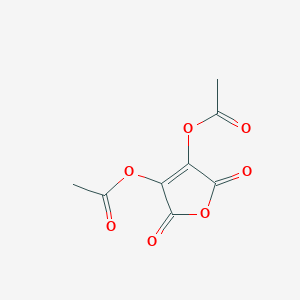
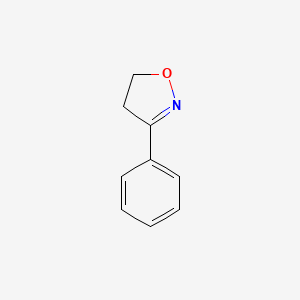
![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)

![N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12896767.png)
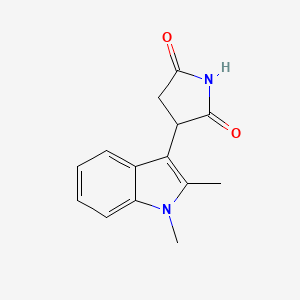

![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)

